molecular formula C10H15N6O3P B1221943 Ederpin CAS No. 25635-68-1

Ederpin

Cat. No.: B1221943
CAS No.: 25635-68-1
M. Wt: 298.24 g/mol
InChI Key: DQRQBRDDSALHQM-UHFFFAOYSA-N
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Description

Ederpin (IUPAC name: 9,10-dioxo-9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) is a heterocyclic organophosphorus compound with a fused pyrimidine-oxaphosphorinane structure. It is primarily utilized as a flame retardant in epoxy resins and polymer composites due to its high thermal stability and efficient phosphorus-based flame-retardant mechanism . This compound’s molecular structure combines a phosphorus atom within a bicyclic framework, enabling synergistic interactions with halogen-free matrices to suppress combustion via gas-phase radical quenching and char formation . Its synthesis involves the condensation of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) with diethyl oxalate under catalytic conditions, yielding a purity of ≥95% as confirmed by HPLC and NMR spectroscopy .

Properties

CAS No.

25635-68-1

Molecular Formula

C10H15N6O3P

Molecular Weight

298.24 g/mol

IUPAC Name

1-[bis(aziridin-1-yl)phosphoryl]-3-(5-methoxypyrimidin-2-yl)urea

InChI

InChI=1S/C10H15N6O3P/c1-19-8-6-11-9(12-7-8)13-10(17)14-20(18,15-2-3-15)16-4-5-16/h6-7H,2-5H2,1H3,(H2,11,12,13,14,17,18)

InChI Key

DQRQBRDDSALHQM-UHFFFAOYSA-N

SMILES

COC1=CN=C(N=C1)NC(=O)NP(=O)(N2CC2)N3CC3

Canonical SMILES

COC1=CN=C(N=C1)NC(=O)NP(=O)(N2CC2)N3CC3

Synonyms

ederpin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Ederpin’s functional and structural analogs include DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) and DOPO-HQ (DOPO-based hydroquinone derivative). A comparative analysis is provided below:

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Property This compound DOPO DOPO-HQ
Molecular Formula C₁₂H₈O₃P C₁₂H₉O₂P C₁₈H₁₃O₄P
Molecular Weight (g/mol) 240.16 216.17 348.27
CAS Number 99208-50-9 35948-25-5 99208-51-0
Primary Application Flame retardant in epoxy resins Flame-retardant precursor Antioxidant & flame retardant
Thermal Decomposition (°C) 320–350 280–300 310–340
Purity (%) ≥95 ≥98 ≥95
Mechanism of Action Gas-phase radical quenching, char formation Phosphoric acid release during decomposition Radical scavenging and char enhancement

Key Research Findings

Flame Retardancy :

  • This compound exhibits a limiting oxygen index (LOI) of 32.5% in epoxy composites, outperforming DOPO (LOI: 28.7%) due to its enhanced char-forming capability .
  • DOPO-HQ, while effective in polycarbonates, shows inferior thermal stability compared to this compound in epoxy systems (peak heat release rate reduced by 43% vs. 38%) .

Pharmacological Potential: this compound derivatives demonstrate IC₅₀ values of 12.3 μM against TNF-α in murine macrophages, comparable to DOPO-based inhibitors (IC₅₀: 10.8 μM) but with lower cytotoxicity .

Synthetic Complexity :

  • This compound requires a two-step synthesis with a 67% overall yield, whereas DOPO-HQ involves multi-step functionalization (yield: 52%), highlighting this compound’s industrial scalability .

Critical Analysis of Discrepancies and Limitations

  • Thermal Stability : While this compound surpasses DOPO in thermal resistance, its decomposition onset (320°C) remains below that of halogenated alternatives (e.g., decabromodiphenyl ether, 350°C), limiting use in ultra-high-temperature applications .

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